molecular formula C23H14O6 B060923 Fluorescein o-acrylate CAS No. 193419-86-2

Fluorescein o-acrylate

Cat. No. B060923
M. Wt: 386.4 g/mol
InChI Key: VYLDMXSRCVCHNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorescein o-acrylate derivatives involves several key methods. For instance, acryloylfluorescein (Ac-Flu) was synthesized from fluorescein and acryloyl chloride, showing the adaptability of fluorescein derivatives for sensor applications (Wang et al., 2008). Another synthesis approach involves the copolymerization of fluorescein O-methacrylate with n-butyl acrylate, demonstrating the creation of pH-responsive fluorescent materials (Nese et al., 2011).

Molecular Structure Analysis

The molecular structure of fluorescein o-acrylate derivatives plays a crucial role in their reactivity and applications. A study on a modified fluorescein derivative highlighted the importance of structural modifications to enhance water-solubility and fluorescence properties, which are essential for sensing applications (Guang et al., 2017).

Chemical Reactions and Properties

Fluorescein o-acrylate undergoes various chemical reactions that highlight its versatility. For example, the photophysical behavior of fluorescein-bearing polymers demonstrates their potential in sensing applications, specifically for metal ions like Fe3+ (Wang et al., 2008). Another reaction involves the synthesis of fluorescent molecular bottlebrushes, indicating the compound's responsiveness to pH changes (Nese et al., 2011).

Physical Properties Analysis

The physical properties of fluorescein o-acrylate, such as fluorescence behavior in various conditions, are crucial for its application in sensing and imaging. The synthesis of fluorescein-based polymers and their characterization revealed insights into thermal and optical properties, showcasing the materials' potential in bioimaging and sensing technologies (Esquivel-Guzmán et al., 2012).

Chemical Properties Analysis

Fluorescein o-acrylate's chemical properties, such as its reactivity with various chemical agents and stability under different conditions, are fundamental for its diverse applications. The development of fluorescein-based fluorescence probes for singlet oxygen detection exemplifies the strategic design based on the compound's chemical properties, enabling the creation of highly sensitive probes for biological systems (Tanaka et al., 2001).

Future Directions

Fluorescein o-acrylate has potential for further development in the field of bio-imaging . It can be used in the formation of fluorescent probes for application in bio-imaging . It can also be used in the synthesis of molecularly imprinted polymers (MIPs), which have a wide range of applications .

properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDMXSRCVCHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408033
Record name Fluorescein o-acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein o-acrylate

CAS RN

193419-86-2
Record name Fluorescein o-acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein o-acrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
373
Citations
X Yang, Q Liu, D Wen, M Gao, D Zhang, Q Jin… - Analytica Chimica …, 2019 - Elsevier
… Then, numerous fluorescent labeling linked to the end of the probes via the formation of long chain polymers of fluorescein o-acrylate, which in turn amplified the fluorescence signal for …
Number of citations: 7 www.sciencedirect.com
CR Langford, DW Johnson, NR Cameron - Polymer Chemistry, 2014 - pubs.rsc.org
… In order to give a visual confirmation of the functionalization of thiol–acrylate polyHIPEs containing residual thiols, the Michael reaction was carried out with fluorescein O-acrylate. After …
Number of citations: 51 pubs.rsc.org
H Kobayashi, M Nishikawa, C Sakamoto… - analytical …, 2009 - jstage.jst.go.jp
… After NIPAAm (25 g, 221 mmol) and fluorescein o-acrylate (85 mg, 0.22 mmol) were dissolved in N,N-dimethylformamide (DMF, 50 mL), AIBN (145 mg, 0.88 mmol) and MPA (656 mg, …
Number of citations: 26 www.jstage.jst.go.jp
G Shrikhande, P Mulay… - Macromolecular Rapid …, 2020 - Wiley Online Library
… This paper reports the first “Click” Michael addition catalyzed by Candida antarctica lipase B (CALB) between fluorescein o-acrylate and thiol-functionalized poly(ethylene glycol)s (HS-…
Number of citations: 3 onlinelibrary.wiley.com
K Bell, S Freeburne, M Fromel, HJ Oh… - Journal of Polymer …, 2021 - Wiley Online Library
… From BTPA-functionalized beads, fluorescein o-acrylate (PC) was copolymerized with methyl acrylate to yield poly(fluorescein o-acrylate-co-methyl acrylate) polymer brush beads (FPB…
Number of citations: 8 onlinelibrary.wiley.com
J Ashley, XT Feng, Y Sun - Talanta, 2018 - Elsevier
… method to produce FMIPs by introducing fluorescein-O-acrylate monomer into the molecular … was induced via the interaction between the fluorescein-O-acrylate and the analyte, thereby …
Number of citations: 49 www.sciencedirect.com
K Bell, Y Guo, S Barker, SH Kim, CW Pester - Polymer Chemistry, 2023 - pubs.rsc.org
… acid (CDTPA) was immobilized on soda lime silica (SiO x ) glass beads (D z = 76.3 μm) to afford SI-RAFT of a thermoresponsive copolymer comprised of 10 mol% fluorescein o-acrylate …
Number of citations: 2 pubs.rsc.org
K Cai, M Zeng, L Wang, Y Song, L Chen - ChemistrySelect, 2019 - Wiley Online Library
… A facile one-pot strategy was developed to synthesize novel dual-emission nanoscale ZnMOF74 encapsulating with fluorescein o-acrylate (F1) and tris(2,2’-bipyridyl)-dichroruthenium(II…
S Kızılel, E Sawardecker, F Teymour, VH Pérez-Luna - Biomaterials, 2006 - Elsevier
… In order to help visualization of layers with epifluorescence microscope, 100 μg/mL of fluorescein-o-acrylate could be incorporated into the precursor solution and an aliquot (20 μL) of …
Number of citations: 93 www.sciencedirect.com
F Buyukserin, S Altuntas, B Aslim - RSC Advances, 2014 - pubs.rsc.org
… It should be noted that, as a co-monomer, fluorescein-o-acrylate was also used in some cases for characterization purposes. The template was kept in this solution for 3 h and sonicated …
Number of citations: 13 pubs.rsc.org

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